molecular formula C10H10N2O2S B8638063 2-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid

2-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid

Cat. No.: B8638063
M. Wt: 222.27 g/mol
InChI Key: NQLZMYCPUWKQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2S/c1-5(9(13)14)6-2-3-7-8(4-6)15-10(11)12-7/h2-5H,1H3,(H2,11,12)(H,13,14)

InChI Key

NQLZMYCPUWKQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=C(S2)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2 (3.13 g, 1 mmol) in CH3COOH (15 ml) was cooled to −5° in iced bath. A mixture KSCN (6.36 g, 4.04 mmol) in CH3COOH (15 ml) added to the flask that contained 4 and CH3COOH at −5° in iced bath. A solution of bromine (0.80 ml) in CH3COOH (10 ml) is added dropwise to a stirred mixture of 4, KSCN and CH3COOH at −5° in iced bath. The reaction mixture is stirred for 1 h at room temperature. The mixture is extracted with ethyl acetate. The extracts are washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo.
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
KSCN
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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